molecular formula C11H10N2O2 B13655781 Methyl 3-aminoisoquinoline-4-carboxylate

Methyl 3-aminoisoquinoline-4-carboxylate

Cat. No.: B13655781
M. Wt: 202.21 g/mol
InChI Key: RFFCXYOWYSGJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Methyl 3-aminoisoquinoline-4-carboxylate can be achieved through various methods. One notable method involves the metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This method is advantageous due to its simplicity and the use of readily available starting materials. The reaction conditions typically involve mild temperatures and the absence of transition metal catalysts, making it an environmentally friendly approach .

Chemical Reactions Analysis

Methyl 3-aminoisoquinoline-4-carboxylate undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 3-aminoisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The unique structure of this compound allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 3-aminoisoquinoline-4-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-8-5-3-2-4-7(8)6-13-10(9)12/h2-6H,1H3,(H2,12,13)

InChI Key

RFFCXYOWYSGJDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC2=CC=CC=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.